(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[(Tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound featuring a tetrahydrofuran ring, a thiophene ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of Tetrahydrofuran-2-ylmethyl Isothiocyanate: This intermediate can be synthesized by reacting tetrahydrofuran-2-ylmethylamine with thiophosgene under controlled conditions.
Condensation Reaction: The isothiocyanate intermediate is then reacted with 3-(thiophen-2-yl)prop-2-enamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the thiophene ring suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the materials science field, this compound could be explored for its electronic properties due to the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The exact mechanism of action for (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The thiophene ring may facilitate binding to certain enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl(thiophen-2-ylmethyl)phosphonate: This compound also contains a thiophene ring and is used in high voltage batteries.
Bis(tetrahydrofuran-2-ylmethyl) sulfide: Similar in having the tetrahydrofuran moiety, used in organic synthesis.
2-Methyl Tetrahydrofuran: Used as a solvent in organic reactions, highlighting the versatility of the tetrahydrofuran ring.
Properties
IUPAC Name |
(E)-N-(oxolan-2-ylmethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-12(6-5-11-4-2-8-19-11)15-13(18)14-9-10-3-1-7-17-10/h2,4-6,8,10H,1,3,7,9H2,(H2,14,15,16,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYATIYJOLRJO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=S)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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